1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Description

Chemical Identity and Classification

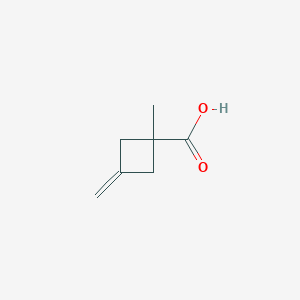

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid (CAS No. 286442-86-2) is a bicyclic organic compound characterized by a cyclobutane ring system substituted with both a methyl group and a carboxylic acid functional group. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.15 g/mol. The compound belongs to the class of cyclobutane carboxylic acids, distinguished by the presence of a strained four-membered ring and a conjugated methylidene group.

The structural complexity arises from the combination of a cyclobutane backbone, a methyl substituent at position 1, and a methylidene group at position 3. This arrangement creates unique steric and electronic properties, as evidenced by its computed molecular descriptors: a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1. The compound’s XLogP3 value of 0.9 suggests moderate lipophilicity, which influences its solubility in organic solvents such as ethanol and toluene.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀O₂ | PubChem |

| Molecular Weight | 126.15 g/mol | King Scientific |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

Historical Context of Discovery and Development

The synthesis of this compound emerged from advancements in strained-ring chemistry during the late 20th century. Early methods for cyclobutane derivatives relied on [2+2] photocycloadditions or ring-contraction reactions. However, the specific pathway for this compound was refined through catalytic methylation and carboxylation strategies, as documented in patents such as US20040248960A1, which describes selective methylation techniques for analogous indazole carboxylic acids.

Commercial availability began in the early 2000s, with suppliers like AChemBlock and King Scientific offering the compound at purities exceeding 97%. Its development paralleled growing interest in cyclobutane-based pharmaceuticals, including analgesics like butorphanol and antiviral agents.

Nomenclature Systems and Structural Designations

The compound’s IUPAC name, This compound , reflects its substitution pattern:

- 1-Methyl : A methyl group at position 1 of the cyclobutane ring.

- 3-Methylidene : A methylidene (=CH₂) group at position 3.

- 1-Carboxylic acid : A carboxyl group (-COOH) at position 1.

Alternative designations include:

Synonymous terms such as 1-methyl-3-methylenecyclobutanecarboxylic acid and cyclobutanecarboxylic acid, 1-methyl-3-methylene- are used interchangeably in chemical databases.

Position in Organic Chemistry Taxonomy

This compound occupies a niche within strained-ring carboxylic acids , a subclass of cyclobutane derivatives. Its taxonomy is defined by:

- Ring Strain : The cyclobutane ring’s 90° bond angles create ~26 kcal/mol of strain, enhancing reactivity in ring-opening or functionalization reactions.

- Functional Group Synergy : The carboxylic acid group enables hydrogen bonding and salt formation, while the methylidene group participates in conjugate additions or Diels-Alder reactions.

- Stereoelectronic Effects : The methyl group at position 1 imposes steric hindrance, directing regioselectivity in synthetic applications.

Comparative analysis with simpler analogs like cyclobutanecarboxylic acid (CAS 3721-95-7) highlights the impact of substituents on physical properties. For instance, the methylidene group reduces the compound’s boiling point relative to unsubstituted cyclobutanecarboxylic acid (196°C vs. 102.5–103°C at 11 Torr).

Properties

IUPAC Name |

1-methyl-3-methylidenecyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-7(2,4-5)6(8)9/h1,3-4H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHHSXMRNXRQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609093 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286442-86-2 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-methylidenecyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclobutane Ring Functionalization and Carboxylation

A common approach begins with cyclobutanone or cyclobutane carboxylic acid derivatives, which are then functionalized to introduce the methylidene group. For example, 3-oxo-1-cyclobutane-carboxylic acid derivatives serve as key intermediates. These can be prepared via hydrolysis and oxidation of cyclobutane dialkyl esters under acidic conditions.

Example from Patent Literature:

- Starting from 3-dichloroacetone, a ketalization with ethylene glycol forms a dioxolane intermediate.

- Subsequent hydrolysis of dialkyl esters of cyclobutane dicarboxylic acid in concentrated hydrochloric acid (20-25%) at 100 °C for 45-55 hours yields 3-oxo-1-cyclobutane-carboxylic acid with yields ranging from 49% to 92% depending on ester substituents and conditions.

- The reaction involves filtration, ether extraction, drying over sodium sulfate, and crystallization to isolate the acid product.

| Parameter | Value/Description |

|---|---|

| Starting material | 8-dioxy spiral shell octane-2,2-dialkyl dicarboxylate esters |

| Acid concentration | 20-25% hydrochloric acid |

| Temperature | 100 °C |

| Reaction time | 45-55 hours |

| Yield range | 49.1% to 92.1% |

| Workup | Filtration, ether extraction, drying, crystallization |

This method is advantageous due to the use of commercially available raw materials, mild reaction conditions, and scalability for industrial application.

Introduction of the Methylidene Group

The methylidene substituent (–CH=) at the 3-position can be introduced via elimination or Wittig-type reactions on suitable precursors such as 3-halo or 3-oxo cyclobutane derivatives.

- For example, bromination of methylcyclobutane carboxylates followed by dehydrohalogenation can yield the methylidene derivative.

- Alternatively, the use of triphenylphosphine and carbon tetrabromide in tetrahydrofuran under inert atmosphere can facilitate halogenation steps that precede elimination to form the exocyclic double bond.

Esterification and Methylation Steps

In some synthetic routes, methyl esters of cyclobutane carboxylic acids are prepared first, followed by functional group transformations to install the methylidene group.

- Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, a related intermediate, is synthesized by reacting 3,3-dimethoxy-1-methylcyclobutanone with methanol in the presence of acid catalysts.

- This intermediate can undergo further transformations to yield the target acid after hydrolysis and elimination steps.

Comparative Data on Preparation Yields and Conditions

Research Findings and Industrial Relevance

- The hydrolysis method using hydrochloric acid is noted for its simplicity, mild conditions, and cost-effectiveness, making it suitable for large-scale production of cyclobutane carboxylic acid derivatives.

- The bromination and subsequent elimination route allows for precise installation of the methylidene group but requires careful control of reaction atmosphere and temperature.

- The use of dimethoxy intermediates provides a versatile platform for further chemical modifications, potentially enhancing the yield and purity of the final acid.

Chemical Reactions Analysis

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes . Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

1-Amino-3-methylidenecyclobutane-1-carboxylic Acid

- Key Differences: Replaces the methyl group with an amino (-NH₂) group at position 1.

- However, the methylidene group retains similar ring strain and conjugation effects.

1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic Acid

- Key Differences : Contains a methoxy (-OCH₃) group at position 1 and two methyl groups at position 3.

- Impact : The methoxy group reduces acidity compared to the carboxylic acid, while the 3,3-dimethyl substitution eliminates conjugation, decreasing reactivity. This compound exhibits moderate antibacterial activity, unlike the methylidene analog, which lacks reported bioactivity .

1-(Ethylthio)-3-methylcyclobutane-1-carboxylic Acid

- Key Differences : Substitutes the methylidene group with an ethylthio (-SC₂H₅) group.

- This compound is explored for anti-inflammatory applications, highlighting how heteroatom substituents expand functional utility .

Positional Isomerism and Ring Size Effects

1-Cyano-2-methylcyclobutane-1-carboxylic Acid (Positional Isomer)

- Key Differences: Cyano (-CN) and methyl groups at positions 1 and 2, respectively.

- Impact : The altered substitution pattern reduces ring strain but increases steric hindrance, limiting reactivity in nucleophilic additions. This isomer is less reactive than the methylidene-containing compound .

1-Cyano-3-methylcyclopentane-1-carboxylic Acid (Ring Size Variation)

- Key Differences : Cyclopentane ring instead of cyclobutane.

- Impact : The larger ring reduces strain, enhancing stability but diminishing electronic effects from conjugation. This compound is more thermally stable but less reactive in ring-opening reactions .

Functional Group Replacements

3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid

- Key Differences : Replaces methylidene with two methoxy groups at position 3.

- Impact: The electron-donating methoxy groups stabilize the ring but eliminate conjugation.

1-Benzylcyclobutane-1-carboxylic Acid

- Key Differences : Substitutes methylidene with a benzyl (C₆H₅CH₂) group.

- Impact : The aromatic benzyl group introduces π-π stacking capabilities, making it useful in materials science. However, increased hydrophobicity reduces aqueous solubility compared to the methylidene derivative .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Reactivity : The methylidene group in this compound enables conjugation with the carboxylic acid, facilitating reactions like Diels-Alder cycloadditions, which are less feasible in saturated analogs .

- Biological Interactions: While direct data are scarce, analogs with electron-withdrawing groups (e.g., -CN, -NO₂) show enhanced binding to enzymatic active sites, suggesting the methylidene group’s conjugation could mimic such interactions .

- Synthetic Challenges : The compound’s strained ring complicates synthesis; methods for analogous compounds often require photochemical or thermal activation .

Biological Activity

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid (C7H10O2) is a cyclobutane derivative that has garnered attention in the field of organic chemistry and medicinal research due to its potential biological activities. This compound, with a unique structure, has been investigated for its various interactions and effects within biological systems.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutane ring with a carboxylic acid functional group, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 130.16 g/mol |

| Molecular Formula | C7H10O2 |

| CAS Number | 20614517 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which may influence enzyme activity and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Some studies suggest that derivatives of this compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Studies and Findings

Research on this compound has revealed several potential applications in pharmacology:

Case Studies:

- Antimicrobial Activity : Studies have indicated that certain derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anti-inflammatory Effects : Research has shown that the compound may reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent.

- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines, showing promise for further development as an anticancer drug.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds.

| Compound | Biological Activity |

|---|---|

| 3-Methylenecyclobutanecarboxylic Acid | Moderate antimicrobial properties |

| Cyclobutanecarboxylic Acid | Low cytotoxicity; limited therapeutic use |

| 1-Methylcyclobutane-2-carboxylic Acid | Exhibits anti-inflammatory effects |

Research Applications

The implications of research on this compound extend into various fields:

- Pharmaceutical Development : Its derivatives are being explored as potential leads for new drug formulations targeting specific diseases.

- Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules.

- Material Science : Investigations into its properties may lead to applications in developing specialty chemicals and materials.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid and validate its purity?

- Methodology :

- Synthetic Route : Use cyclobutane carboxylate intermediates (e.g., isopropyl 3-oxocyclobutane-1-carboxylate, as seen in related compounds) as starting materials. Introduce methylidene groups via alkylation or Wittig reactions under controlled conditions .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.

- Validation : Confirm structure via -NMR (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .

- Storage : Keep in a ventilated, cool (<25°C), and dry environment, segregated from strong oxidizers (e.g., peroxides) to prevent unintended reactions .

- Emergency Measures : Ensure access to eyewash stations and neutralization agents (e.g., sodium bicarbonate for acid spills) .

Q. Which spectroscopic techniques are most effective for characterizing the cyclobutane core and methylidene substituents?

- Analytical Strategies :

- NMR : -NMR can distinguish cyclobutane carbons (typically δ 25–40 ppm) and methylidene groups (δ 110–130 ppm for sp-hybridized carbons).

- IR Spectroscopy : Look for carboxylic acid O–H stretches (~2500–3300 cm) and C=O vibrations (~1700 cm) .

- X-ray Crystallography : Resolve spatial conformation of the cyclobutane ring, particularly if strain affects reactivity .

Advanced Research Questions

Q. How does the ring strain of the cyclobutane moiety influence the compound’s reactivity in Diels-Alder or [2+2] cycloaddition reactions?

- Mechanistic Insights :

- Strain Analysis : Cyclobutane’s 90° bond angles create ~26 kcal/mol strain, enhancing susceptibility to ring-opening reactions. Methylidene groups may act as dienophiles in Diels-Alder reactions, with regioselectivity governed by frontier molecular orbital interactions .

- Experimental Design : Compare reaction rates with less-strained analogs (e.g., cyclohexane derivatives) under identical conditions (solvent, temperature) to quantify strain effects .

Q. How can researchers resolve contradictions in reported solubility data for cyclobutane carboxylic acid derivatives?

- Conflict Resolution Strategy :

- Systematic Testing : Measure solubility in polar (water, methanol) and nonpolar (hexane, DCM) solvents at multiple temperatures (e.g., 20°C, 40°C). Use UV-Vis spectroscopy or gravimetric analysis for quantification .

- Data Normalization : Account for batch-to-batch purity variations (e.g., via HPLC analysis) and crystallinity differences (assessed by powder XRD) .

Q. What computational methods are suitable for predicting the acid dissociation constant (pKa) of this compound?

- Modeling Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate electron-withdrawing effects of the methylidene group on the carboxylic acid’s acidity .

- Comparative Analysis : Validate predictions against experimental pKa values of structurally related compounds (e.g., 1,1-cyclobutanedicarboxylic acid, pKa ~2.8–3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.